(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid
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Description
Scientific Research Applications
Synthesis and Derivatization
- A study by Parve et al. (1998) discussed the synthesis of a related compound, (2R)-2-phenyl-2-[(2S)-tetrahydro-2-pyranyloxy]ethanoic acid, which serves as a versatile chiral derivatizing agent (CDA). This compound is used for the absolute configurational assignment, enantiomeric purity determination, and semipreparative resolution of secondary alcohols (Parve et al., 1998).
Multienzymatic Synthesis
- Gennaro et al. (2010) demonstrated the use of oxidoreductases in a one-pot operation to prepare enantiomerically pure diols, including derivatives similar to (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid. This method shows promise for the synthesis of various enantiomerically pure compounds (Gennaro et al., 2010).
Domino Reactions in Synthesis
- Tolkunov et al. (2012) employed domino reactions for synthesizing a series of compounds, including 2-([1]benzothieno[2,3-c]pyridin-1-yl)benzoic acids and derivatives, highlighting the potential of domino reactions in creating complex structures related to this compound (Tolkunov et al., 2012).
Spectral Properties of Derivatives
- Galanin et al. (2007) researched the spectral properties of derivatives of this compound, which is crucial for understanding the chemical and physical behavior of these compounds (Galanin et al., 2007).
Solvent-Free Synthesis
- A study by Csende et al. (2011) focused on the solvent-free synthesis of similar isoindolone derivatives, providing a more environmentally friendly approach to synthesizing these types of compounds (Csende et al., 2011).
Novel Methods for Preparation
- Tkachuk et al. (2020) developed a new method for synthesizing benzoic acid derivatives, showcasing innovative approaches to preparing compounds related to this compound (Tkachuk et al., 2020).
Antimicrobial Agents
- Sah et al. (2011) synthesized a series of phthalyl substituted imidazolones and Schiff bases from related compounds, highlighting the antimicrobial potential of these derivatives (Sah et al., 2011).
Properties
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOHRUSRGMQJPS-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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